1-Phenylpropane-1,2,3-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1,2,3-triol can be synthesized through several methods. One common approach involves the catalytic reduction of 1-phenylglyceryl trinitrate. This method allows for the separation and configuration assignment of the enantiomers of 1-phenylglycerol . Another method involves the alkylation of enolate intermediates, which can be used to prepare chiral derivatives of 1-phenylglycerol .
Industrial Production Methods: Industrial production of 1-phenylglycerol typically involves the use of chiral chromatography for the separation of enantiomers. This process ensures high purity and yield of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpropane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can yield different stereoisomers of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various stereoisomers, aldehydes, ketones, and substituted derivatives of 1-phenylglycerol .
Scientific Research Applications
1-Phenylpropane-1,2,3-triol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenylglycerol involves its interaction with various cellular components such as enzymes, receptors, and ion channels. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased acetylcholine levels, which can enhance cognitive function. Additionally, its anti-inflammatory and antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
1-Phenyl-2,3-propanediol: Similar structure but lacks one hydroxyl group.
1-Phenyl-1,2-ethanediol: Shorter carbon chain with similar functional groups.
1-Phenyl-1,3-propanediol: Different positioning of hydroxyl groups.
Uniqueness: 1-Phenylpropane-1,2,3-triol is unique due to its three hydroxyl groups attached to a glycerol backbone, making it a versatile chiral building block.
Properties
CAS No. |
16354-95-3 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-phenylpropane-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-12H,6H2 |
InChI Key |
CCFAGRVEHSCROQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)O)O |
Key on ui other cas no. |
63157-81-3 16354-95-3 |
Origin of Product |
United States |
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